molecular formula C21H14O B13796741 [1,1'-Binaphthalene]-2-carboxaldehyde CAS No. 605-79-8

[1,1'-Binaphthalene]-2-carboxaldehyde

Cat. No.: B13796741
CAS No.: 605-79-8
M. Wt: 282.3 g/mol
InChI Key: MBYIYYPMLNCRFD-UHFFFAOYSA-N
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Description

[1,1'-Binaphthalene]-2-carboxaldehyde is a binaphthyl derivative featuring a carboxaldehyde functional group at the 2-position of one naphthalene ring. Its structure comprises two fused naphthalene systems connected at the 1,1'-positions, forming a chiral axis. This compound is of interest in asymmetric synthesis and materials science due to its chiral environment and reactive aldehyde group, which can participate in condensation or coordination reactions .

Properties

CAS No.

605-79-8

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

1-naphthalen-1-ylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C21H14O/c22-14-17-13-12-16-7-2-4-10-19(16)21(17)20-11-5-8-15-6-1-3-9-18(15)20/h1-14H

InChI Key

MBYIYYPMLNCRFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2-carboxaldehyde typically involves the oxidation of [1,1’-Binaphthalene]-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of [1,1’-Binaphthalene]-2-carboxaldehyde often employs large-scale oxidation processes using environmentally friendly oxidants. The use of continuous flow reactors and advanced purification techniques ensures the efficient and sustainable production of this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Various electrophiles under acidic or basic conditions

Major Products Formed:

  • [1,1’-Binaphthalene]-2-carboxylic acid
  • [1,1’-Binaphthalene]-2-methanol
  • Substituted binaphthalene derivatives

Scientific Research Applications

Asymmetric Synthesis

Overview : The chiral nature of [1,1'-Binaphthalene]-2-carboxaldehyde makes it an excellent candidate for asymmetric synthesis. It serves as a key intermediate in the production of various chiral compounds.

Case Study : Research has demonstrated that using [1,1'-Binaphthalene]-2-carboxaldehyde in combination with specific catalysts can yield high enantiomeric excesses in various reactions. For instance, the use of (S)-pyrrolidinyl-tetrazole as a catalyst achieved an enantiomeric ratio of 99:1 in the synthesis of atropisomeric biaryls, showcasing its efficiency in producing optically active compounds .

Medicinal Chemistry

Overview : Compounds with binaphthalene structures have been explored for their pharmacological properties. The potential therapeutic effects of [1,1'-Binaphthalene]-2-carboxaldehyde are under investigation due to its structural similarity to known bioactive compounds.

Applications :

  • Drug Design : Its ability to act as a chiral ligand makes it valuable in drug design, particularly for developing new pharmaceuticals targeting specific biological pathways.
  • Biological Interactions : Studies indicate that derivatives of binaphthalene can interact with various biological targets, including enzymes and receptors, which may lead to novel therapeutic agents .

Material Science

Overview : The unique properties of [1,1'-Binaphthalene]-2-carboxaldehyde allow it to be utilized in the development of advanced materials.

Applications :

  • Polymer Chemistry : It has been incorporated into polymer matrices to enhance mechanical and thermal properties.
  • Optoelectronic Devices : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can improve charge transport and stability .

Synthetic Methodologies

The synthesis of [1,1'-Binaphthalene]-2-carboxaldehyde can be achieved through various methodologies that preserve its chiral integrity:

Synthesis Method Description Yield (%)
Bromination followed by formylationInvolves brominating binaphthalene derivatives and subsequently formylating them.High
Arene-forming aldol condensationUtilizes L-proline or other catalysts to achieve high selectivity and yield in forming biaryls.Up to 99

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalene]-2-carboxaldehyde involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. This interaction can lead to the formation of various adducts, depending on the nucleophile involved. The compound can also participate in redox reactions, where it acts as an electron acceptor or donor .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene Derivatives

Naphthalene (CAS 91-20-3)

  • Structure : A single aromatic hydrocarbon with two fused benzene rings.
  • Key Differences : Lacks the binaphthyl backbone and aldehyde group, resulting in lower molecular weight (128.17 g/mol) and distinct reactivity.
  • Applications : Used in mothballs and industrial solvents.
  • Toxicity: Classified as a possible carcinogen with respiratory toxicity .

1,4-Naphthalenedione (CAS 130-15-4)

  • Structure : Contains two ketone groups at the 1,4-positions.
  • Key Differences: The quinoid structure enables redox activity, unlike the aldehyde functionality in [1,1'-Binaphthalene]-2-carboxaldehyde.
  • Applications : Used in dyes and as a precursor for bioactive molecules .
Binaphthyl Derivatives with Methoxy Substituents

(R)-2,2'-Dimethoxy-1,1'-binaphthalene (CAS 35294-28-1)

  • Structure : Methoxy groups at the 2,2'-positions.
  • Molecular Weight : 314.37 g/mol (C₂₂H₁₈O₂).
  • Key Differences : Methoxy groups enhance lipophilicity and steric bulk, making it a chiral auxiliary in asymmetric catalysis.
  • Applications : Used in enantioselective synthesis of pharmaceuticals .
Bromomethyl and Chlorobenzyloxy Derivatives

(1R)-2'-(Bromomethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde

  • Structure : Bromomethyl substituent adjacent to the aldehyde group.
  • Key Differences : The bromine atom introduces electrophilic reactivity, enabling cross-coupling or substitution reactions.
  • Applications: Potential intermediate in drug synthesis (structural inference from ).

2,2'-Bis[(2-chlorobenzyl)oxy]-1,1'-binaphthalene

  • Structure : Chlorobenzyloxy groups at the 2,2'-positions.
  • Key Differences : Chlorine atoms and ether linkages contribute to antimicrobial activity via hydrogen bonding.
  • Applications : Demonstrated antimicrobial properties with minimal toxicity .
Phosphine-Functionalized Binaphthyls

(R)-BINAP (CAS 76189-55-4)

  • Structure: Diphenylphosphino groups at the 2,2'-positions.
  • Molecular Weight : 622.67 g/mol (C₄₄H₃₂P₂).
  • Key Differences : Phosphine groups enable coordination to transition metals, making it a premier ligand in asymmetric hydrogenation.
  • Applications : Industrial-scale synthesis of chiral pharmaceuticals .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound CAS RN Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties
[1,1'-Binaphthalene]-2-carboxaldehyde Not provided C₂₁H₁₄O 282.34 Aldehyde Chiral axis, reactive aldehyde
(R)-2,2'-Dimethoxy-1,1'-binaphthalene 35294-28-1 C₂₂H₁₈O₂ 314.37 Methoxy High lipophilicity, chiral auxiliary
(R)-BINAP 76189-55-4 C₄₄H₃₂P₂ 622.67 Phosphine Catalytic ligand in hydrogenation
2,2'-Bis[(2-chlorobenzyl)oxy]-binaphthyl 1415827 (CCDC) C₃₄H₂₄Cl₂O₂ 547.46 Chlorobenzyloxy Antimicrobial, hydrogen bonding

Biological Activity

[1,1'-Binaphthalene]-2-carboxaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural properties allow it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure

The chemical structure of [1,1'-Binaphthalene]-2-carboxaldehyde features a binaphthalene framework with a carboxaldehyde group, which is critical for its reactivity and biological interactions:

C12H10O\text{C}_{12}\text{H}_{10}\text{O}

Anticancer Properties

Research indicates that derivatives of binaphthalene compounds exhibit significant anticancer activity. For instance, studies have shown that certain binaphthalene derivatives can inhibit the growth of various cancer cell lines. A quantitative structure-activity relationship (QSAR) analysis has been performed to predict the cytotoxicity of these compounds against multidrug-resistant (MDR) cell lines. The effectiveness of [1,1'-Binaphthalene]-2-carboxaldehyde in this context remains an area for further exploration.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Metal complexes derived from Schiff bases related to binaphthalene structures have demonstrated strong antibacterial and antifungal activities. These findings suggest that [1,1'-Binaphthalene]-2-carboxaldehyde could serve as a scaffold for developing new antimicrobial agents.

The mechanisms by which [1,1'-Binaphthalene]-2-carboxaldehyde exerts its biological effects are not fully understood but may involve:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some studies indicate that binaphthalene derivatives can inhibit specific enzymes involved in cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell growth ,
AntimicrobialStrong antibacterial and antifungal properties ,
Enzyme InhibitionPotential inhibition of topoisomerase II

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various binaphthalene derivatives, including [1,1'-Binaphthalene]-2-carboxaldehyde, on HeLa cells. The results indicated that certain modifications to the binaphthalene structure significantly enhanced cytotoxicity against MDR cell lines compared to parental lines. This suggests that structural optimization could lead to more effective anticancer agents.

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